molecular formula C10H13BrN2O2S B2614030 Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide CAS No. 479580-58-0

Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide

Cat. No.: B2614030
CAS No.: 479580-58-0
M. Wt: 305.19
InChI Key: VTHQEXFLCMZPBW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide typically involves the reaction of methyl 4-formylbenzoate with thiourea in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yield and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted benzoates. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through the formation of covalent or non-covalent bonds with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide include:

Uniqueness

This compound is unique due to its hydrobromide salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

methyl 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S.BrH/c1-14-9(13)8-4-2-7(3-5-8)6-15-10(11)12;/h2-5H,6H2,1H3,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHQEXFLCMZPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC(=N)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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